molecular formula C15H18FN5O B3011589 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine CAS No. 2380077-39-2

2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine

Cat. No.: B3011589
CAS No.: 2380077-39-2
M. Wt: 303.341
InChI Key: XDMFQQHFQRZRAG-UHFFFAOYSA-N
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Description

2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine is a synthetic organic compound with the molecular formula C15H18FN5O and a molecular weight of 303.341 g/mol This compound is characterized by the presence of a fluoropyrimidine moiety linked to a piperidine ring, which is further substituted with an ethylpyrimidinyl group

Preparation Methods

The synthesis of 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine involves multiple steps, typically starting with the preparation of the piperidine and pyrimidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets involved depend on the specific application and context of its use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine can be compared with other similar compounds, such as:

    2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoxaline: This compound shares a similar piperidine and pyrimidine structure but differs in the presence of a quinoxaline moiety instead of a fluoropyrimidine group.

    2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-chloropyrimidine: This compound is similar but has a chlorine atom instead of a fluorine atom in the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-2-11-7-19-15(20-8-11)22-13-3-5-21(6-4-13)14-17-9-12(16)10-18-14/h7-10,13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMFQQHFQRZRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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